2-hydroxyimino-N-phenylacetamide
Overview
Description
2-Hydroxyimino-N-phenylacetamide is an organic compound with the molecular formula C8H8N2O2 It is a derivative of acetamide, featuring a hydroxyimino group (-C=NOH) and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyimino-N-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of α-halocarboxylic acid amides with hydroxylamine hydrochloride in the presence of a base. This reaction typically occurs in aprotic solvents or ethanol at elevated temperatures (around 80°C). Dimethyl sulfoxide (DMSO) is often used as the solvent to ensure high selectivity for the oxidation products .
Another method involves the reaction of chloral hydrate with aniline, followed by treatment with hydroxylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The choice of solvents, bases, and reaction conditions may be optimized to maximize yield and purity. Large-scale production may involve continuous flow reactors to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-Hydroxyimino-N-phenylacetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-hydroxyimino-N-phenylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyimino-2-phenylacetonitrile: Similar structure but with a nitrile group instead of an amide.
N-Phenylacetamide: Lacks the hydroxyimino group.
2-Oxoalkanamide Oximes: Similar oxime functionality but different carbon skeleton.
Uniqueness
2-Hydroxyimino-N-phenylacetamide is unique due to the presence of both the hydroxyimino and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
2-Hydroxyimino-N-phenylacetamide, also known as isonitrosoacetanilide, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 164.16 g/mol
- IUPAC Name : (2E)-2-hydroxyimino-N-phenylacetamide
The compound features a hydroxyimino group attached to an acetamide structure, which is critical for its biological interactions. The presence of the phenyl group contributes to its lipophilicity, enhancing membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence various physiological processes. The compound's structure allows it to participate in redox reactions, potentially leading to antioxidant effects as well.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in a study involving NCI-60 human cancer cell lines, compounds derived from this structure exhibited significant cytotoxic effects. Notably:
- Compound IVc showed an IC of 1.47 μM against breast cancer cell lines.
- Compound VIc demonstrated an IC of 1.40 μM against colon cancer cell lines .
These findings suggest that derivatives of this compound could serve as promising leads in cancer therapy.
Antioxidant Activity
Research indicates that this compound may possess antioxidant properties. A study evaluated its ability to inhibit copper-induced low-density lipoprotein (LDL) oxidation, which is a key factor in atherogenesis. The results demonstrated that the compound could significantly prevent LDL oxidation in a concentration-dependent manner . This protective effect may contribute to cardiovascular health by mitigating oxidative stress.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structure | Notable Activity |
---|---|---|
Ethyl cyanohydroxyiminoacetate | Ethyl cyanohydroxyiminoacetate | Additive in peptide synthesis |
Hydroxyimino-phenyl-acetic acid | Hydroxyimino-phenyl-acetic acid | Organic synthesis applications |
2-(Hydroxyimino)-3’,4’-dimethylacetanilide | Dimethylacetanilide | Medicinal chemistry |
The structural diversity among these compounds influences their reactivity and biological activities, with this compound standing out due to its specific functional groups.
Case Studies and Research Findings
- Anticancer Study : A detailed investigation focused on the anticancer properties of various derivatives of this compound revealed broad-spectrum activity against multiple cancer cell lines. The study emphasized the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds .
- Oxidative Stress Study : Another research effort assessed the antioxidant capabilities of this compound against LDL oxidation. The findings suggested that it could effectively prolong the lag phase of conjugated diene formation and reduce TBARS production, indicating its potential role in preventing oxidative damage .
- Synthesis Improvement : An improved synthesis method for isonitrosoacetanilides was reported, enhancing yield and purity, which is crucial for further biological testing .
Properties
IUPAC Name |
2-hydroxyimino-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNDNNCDEFJCHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061957 | |
Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-41-1 | |
Record name | 2-(Hydroxyimino)-N-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1769-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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